Product packaging for N-{4-[(3-aminopropyl)amino]butyl}acetamide hydrochloride(Cat. No.:CAS No. 34450-15-2)

N-{4-[(3-aminopropyl)amino]butyl}acetamide hydrochloride

Cat. No.: B030982
CAS No.: 34450-15-2
M. Wt: 223.74 g/mol
InChI Key: YHLWLRMLRCXNOW-UHFFFAOYSA-N
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Description

De Novo Biosynthesis of Spermidine (B129725) Precursors

The initial building block for spermidine is the diamine putrescine, which is synthesized from the amino acid ornithine.

The synthesis of putrescine is primarily catalyzed by the enzyme ornithine decarboxylase (ODC). researchgate.netnih.gov ODC is a pyridoxal-5'-phosphate-dependent enzyme that facilitates the decarboxylation of L-ornithine, yielding putrescine. mdpi.com This step is considered a rate-limiting step in polyamine biosynthesis in animals and fungi. mdpi.comoup.com The activity of ODC is crucial for maintaining the cellular pool of putrescine, which is essential for the subsequent synthesis of higher polyamines like spermidine and spermine (B22157). nih.govmdpi.com In some organisms, putrescine can also be synthesized from arginine via arginine decarboxylase (ADC), but the ODC pathway is the primary route in mammals. oup.com The production of putrescine via the ornithine decarboxylation pathway has also been shown to be important for acid stress survival in some bacteria. nih.gov

Once putrescine is formed, it serves as the substrate for spermidine synthase (SPMS). researchgate.net This enzyme catalyzes the transfer of a propylamine (B44156) group from S-adenosylmethioninamine (decarboxylated S-adenosylmethionine or dcSAM) to putrescine, resulting in the formation of spermidine. wikipedia.orgresearchgate.net Spermidine synthase is highly specific for its substrate, putrescine, and does not typically utilize other polyamines. wikipedia.org The reaction mechanism is thought to follow an Sn2 mechanism, although there is some debate as to whether it proceeds via a ping-pong or a ternary-complex mechanism. wikipedia.orgnih.gov Evidence from studies on E. coli suggests a ping-pong mechanism where a propylaminated form of the enzyme is an intermediate. nih.gov

N8-Acetylation of Spermidine

The final step in the formation of N8-acetylspermidine is the acetylation of spermidine at its N8 position. This reaction is catalyzed by specific acetyltransferases located within the cell nucleus.

The acetylation of spermidine to N8-acetylspermidine is carried out by a nuclear spermidine N8-acetyltransferase. nih.govnih.gov This enzyme appears to be associated with chromatin and is distinct from the cytoplasmic spermidine/spermine N1-acetyltransferase (SSAT), which acetylates spermidine at the N1 position. hmdb.canih.gov Unlike N1-acetylspermidine, which is typically catabolized to putrescine, N8-acetylspermidine is rapidly deacetylated back to spermidine by a specific cytosolic deacetylase. hmdb.ca This suggests a regulatory role for the N8-acetylation/deacetylation cycle in cellular processes. hmdb.ca Studies in rat liver during regeneration have shown that nuclear spermidine N8-acetyltransferase activity and histone acetyltransferase activity are regulated in opposite directions, hinting at a complex interplay between polyamine metabolism and histone modification. nih.gov

Emerging evidence suggests a fascinating link between polyamine metabolism and histone acetylation, with certain histone acetyltransferases (HATs) also capable of acetylating spermidine. tandfonline.com Histone acetyltransferases are enzymes that acetylate lysine (B10760008) residues on histone tails, a key modification in regulating chromatin structure and gene expression. wikipedia.org

The histone acetyltransferase p300/CBP-associated factor (P/CAF), also known as lysine acetyltransferase 2B (KAT2B), has been identified as an enzyme that can catalyze the N8-acetylation of spermidine. tandfonline.comnih.govuniprot.org P/CAF is a transcriptional coactivator that plays a direct role in transcriptional regulation through its histone acetyltransferase activity. wikipedia.orgnih.gov

Kinetic studies have revealed that spermidine can act as a bimodal modulator of P/CAF's histone H3 acetylation activity. tandfonline.comnih.gov At very low concentrations, spermidine activates P/CAF, while at concentrations higher than 4 μM, it has an inhibitory effect. nih.gov The activating effect is attributed to spermidine acting as a substrate for P/CAF, leading to the production of N8-acetylspermidine, which in turn can increase the enzyme's activity. nih.gov This dual role of spermidine as both a substrate and a regulator of P/CAF highlights a sophisticated mechanism of cross-talk between polyamine metabolism and histone acetylation.

Interactive Data Tables

Table 1: Key Enzymes in N8-Acetylspermidine Biosynthesis

EnzymeEC NumberSubstrate(s)Product(s)Function
Ornithine Decarboxylase (ODC)4.1.1.17L-OrnithinePutrescine, CO2Catalyzes the rate-limiting step in putrescine synthesis. researchgate.netoup.com
Spermidine Synthase (SPMS)2.5.1.16Putrescine, S-AdenosylmethioninamineSpermidine, 5'-MethylthioadenosineTransfers a propylamino group to putrescine to form spermidine. researchgate.netwikipedia.org
Spermidine N8-Acetyltransferase---Spermidine, Acetyl-CoAN8-Acetylspermidine, CoAAcetylates spermidine at the N8 position in the nucleus. hmdb.canih.gov
P/CAF (KAT2B)2.3.1.48, 2.3.1.57Histones, Spermidine, Acetyl-CoAAcetylated Histones, N8-Acetylspermidine, CoAFunctions as a histone acetyltransferase and can also acetylate spermidine. tandfonline.comuniprot.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H22ClN3O B030982 N-{4-[(3-aminopropyl)amino]butyl}acetamide hydrochloride CAS No. 34450-15-2

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

34450-15-2

Molecular Formula

C9H22ClN3O

Molecular Weight

223.74 g/mol

IUPAC Name

N-[4-(3-aminopropylamino)butyl]acetamide;hydrochloride

InChI

InChI=1S/C9H21N3O.ClH/c1-9(13)12-8-3-2-6-11-7-4-5-10;/h11H,2-8,10H2,1H3,(H,12,13);1H

InChI Key

YHLWLRMLRCXNOW-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NCCCCNCCCN.Cl

melting_point

202 - 203 °C

Other CAS No.

34450-15-2

physical_description

Solid

Pictograms

Irritant

Related CAS

13431-24-8 (Parent)

Synonyms

N-[4-[(3-Aminopropyl)amino]butyl]acetamide Dihydrochloride;  N-[4-[(3-Aminopropyl)amino]butyl]acetamide Hydrochloride (1:2)

Origin of Product

United States

Biosynthetic Pathways and Enzymatic Synthesis of N8 Acetylspermidine

N8-Acetylation of Spermidine (B129725)

Involvement of Histone Acetyltransferases (HATs) in Spermidine Acetylation

Mechanistic Interplay with Acetyl-CoA Utilization

The synthesis of N8-acetylspermidine is intrinsically linked to the availability of acetyl-coenzyme A (acetyl-CoA), which serves as the acetyl group donor. Histone acetyltransferases (HATs) utilize acetyl-CoA, and its availability is a rate-limiting factor for their activity. biorxiv.org Consequently, cellular levels of acetyl-CoA can significantly influence the extent of histone acetylation. biorxiv.org

Research has demonstrated a connection between polyamine metabolism and acetyl-CoA levels. Depletion of polyamines has been shown to decrease both glycolytic activity and the levels of acetyl-CoA, leading to global histone hypoacetylation. biorxiv.org This suggests a complex regulatory network where polyamine metabolism, including the synthesis of N8-acetylspermidine, is intertwined with cellular energy status and epigenetic regulation through acetyl-CoA-dependent histone modifications.

Distinction from Cytoplasmic Spermidine/Spermine (B22157) N1-Acetyltransferase (SSAT)

It is crucial to distinguish the nuclear N8-acetyltransferase from the cytoplasmic spermidine/spermine N1-acetyltransferase (SSAT). nih.gov While both enzymes catalyze the acetylation of spermidine, they act on different nitrogen atoms and have distinct metabolic fates and regulatory roles.

SSAT is a key enzyme in polyamine catabolism. mdpi.com It acetylates spermidine and spermine at the N1 position, which is a critical step for their subsequent degradation. nih.govphysiology.org N1-acetylspermidine is catabolized to putrescine by a cytosolic polyamine oxidase. nih.gov In contrast, N8-acetylspermidine is not a substrate for this catabolic pathway and is instead deacetylated back to spermidine. nih.govhmdb.ca

The substrate specificity of SSAT is also noteworthy. It can use N1-acetylspermine as a substrate to form N1,N12-diacetylspermine. physiology.org However, it does not act on N1-acetylspermidine. physiology.org Conversely, the enzyme responsible for N8-acetylation is specific for the N8 position of spermidine. nih.govhmdb.ca

Recent studies have identified histone deacetylase 10 (HDAC10) as the enzyme responsible for the deacetylation of N8-acetylspermidine. nih.gov HDAC10 exhibits high specificity for N8-acetylspermidine and does not deacetylate N1-acetylspermidine. nih.gov This further highlights the distinct metabolic pathways governing the two acetylated forms of spermidine.

Research Findings on N8-Acetylspermidine

Recent research has highlighted the importance of N8-acetylspermidine in various physiological and pathological conditions.

Research AreaKey FindingsReferences
Ischemic Cardiomyopathy Elevated plasma levels of N8-acetylspermidine are associated with adverse outcomes in patients with ischemic cardiomyopathy. ahajournals.orgnih.gov It is considered a mechanistic biomarker for this condition. ahajournals.orgresearchgate.net ahajournals.orgnih.govresearchgate.net
Neurodegenerative Diseases Increased levels of N8-acetylspermidine have been observed in the plasma and cerebrospinal fluid of patients with Parkinson's disease. researchgate.net researchgate.net
Cancer N8-acetylspermidine has been shown to promote cancer cell proliferation and inhibit cell death induced by chemotherapy in colon cancer cells. tandfonline.com Elevated levels of acetylated polyamines, including N8-acetylspermidine, have been linked to more severe cases of gastric cancer. researchgate.net tandfonline.comresearchgate.net
Cellular Differentiation N8-acetylspermidine can induce the differentiation of PC12 cells, leading to neurite outgrowth. medchemexpress.com medchemexpress.com

Catabolic Pathways and Deacetylation of N8 Acetylspermidine

N8-Acetylspermidine Deacetylase Activity

N8-acetylspermidine deacetylase activity is a crucial component of polyamine metabolism, responsible for the conversion of N8-acetylspermidine back into spermidine (B129725). This enzymatic activity has been observed in various organisms, including mammals, and is essential for maintaining the appropriate balance of polyamines within the cell. ontosight.ai

The deacetylation of N8-acetylspermidine to spermidine primarily occurs in the cytosol. escholarship.orgscispace.comacs.org In eukaryotes, spermidine is acetylated at the N8 position within the cell nucleus and is subsequently exported to the cytosol. escholarship.orgnih.gov In the cytosol, a specific metal-dependent enzyme, N8-acetylspermidine deacetylase (also known as polyamine deacetylase or PDAC), hydrolyzes N8-acetylspermidine to regenerate spermidine. escholarship.orgnih.gov This regenerated spermidine can then be transported back into the nucleus or used for other metabolic processes, such as the synthesis of spermine (B22157). scispace.comnih.govnih.gov

While intracellular levels of N8-acetylspermidine are typically low, it can be found in extracellular fluids under certain pathological conditions. nih.gov The cytosolic deacetylase does not appear to act on N1-acetylspermidine or N1-acetylspermine, highlighting its specificity. escholarship.orgnih.gov Selective inhibition of this cytosolic deacetylase activity leads to an increase in N8-acetylspermidine levels without affecting the acetylation levels of histones, indicating that polyamine deacetylase activity is distinct from histone deacetylase (HDAC) activity. escholarship.orgnih.gov Normally, N8-acetylspermidine does not accumulate in tissues as it is rapidly deacetylated back to spermidine. researchgate.nethmdb.ca

The enzyme responsible for the deacetylation of N8-acetylspermidine exhibits a high degree of substrate specificity. Studies have shown that N8-acetylspermidine is deacetylated much more readily than N1-acetylspermidine. escholarship.orgpacific.edu In fact, N1-acetylspermidine can act as a competitive inhibitor of N8-acetylspermidine deacetylation. pacific.edu

The kinetic parameters of this deacetylase activity have been characterized. For the deacetylation of N8-acetylspermidine, the Michaelis constant (Km) is approximately 4.4 µM. pacific.edu Research on recombinant human histone deacetylase 10 (HDAC10), which functions as a robust polyamine deacetylase, has provided more detailed kinetic data. For human HDAC10 (hHDAC10), the kcat/KM for N8-acetylspermidine hydrolysis is 2,900 ± 200 M⁻¹s⁻¹, while for N1-acetylspermidine, it is a mere 24 ± 5 M⁻¹s⁻¹. escholarship.org Similarly, for zebrafish HDAC10 (zHDAC10), the kcat/KM for N8-acetylspermidine is 4,600 ± 300 M⁻¹s⁻¹, compared to 7 ± 2 M⁻¹s⁻¹ for N1-acetylspermidine. escholarship.org These findings underscore the enzyme's strong preference for N8-acetylspermidine.

The enzyme also shows activity towards other acetylated diamines like acetylcadaverine and acetylputrescine. escholarship.org However, it displays minimal to no activity with shorter substrates such as N-butylacetamide and N-(3-aminopropyl)acetamide, suggesting an optimal substrate length of 8–12 atoms. escholarship.org The presence of the N4 amino group in N8-acetylspermidine is important for optimal activity. escholarship.org

Kinetic Parameters of N8-Acetylspermidine Deacetylase (HDAC10)
EnzymeSubstratekcat/KM (M⁻¹s⁻¹)
Human HDAC10 (hHDAC10)N8-Acetylspermidine2,900 ± 200
Human HDAC10 (hHDAC10)N1-Acetylspermidine24 ± 5
Zebrafish HDAC10 (zHDAC10)N8-Acetylspermidine4,600 ± 300
Zebrafish HDAC10 (zHDAC10)N1-Acetylspermidine7 ± 2

Identification and Characterization of Histone Deacetylase 10 (HDAC10) as a Polyamine Deacetylase

While polyamine deacetylase activity was discovered decades ago, the specific enzyme responsible was only recently identified as histone deacetylase 10 (HDAC10). uniroma1.it HDAC10 is a class IIb HDAC, closely related to HDAC6, an α-tubulin deacetylase. uniroma1.it

HDAC10 has been conclusively identified as a robust polyamine deacetylase with a strong preference for N8-acetylspermidine. escholarship.orgjohnshopkins.edunih.gov Both human and zebrafish recombinant HDAC10 enzymes exhibit optimal catalytic activity and specificity for the hydrolysis of N8-acetylspermidine. escholarship.orgnih.gov While it can also deacetylate acetylcadaverine and acetylputrescine, its activity towards N1-acetylspermidine is very low. escholarship.orguniprot.org

The crystal structure of zebrafish HDAC10 reveals that a sterically constricted active site and a "gatekeeper" glutamate (B1630785) residue (E274) are responsible for its specificity for N8-acetylspermidine hydrolysis while disfavoring acetyllysine hydrolysis. escholarship.orgnih.gov This structural arrangement favors the binding of slender, cationic substrates like N8-acetylspermidine. nih.govnih.gov The preference for N8-acetylspermidine over N1-acetylspermidine is rationalized by the position and orientation of the secondary amino group, with a distance of four methylene (B1212753) units between the secondary amine and the amide function being ideal for substrate recognition. uniroma1.it

HDAC10 represents a functional divergence from classical histone deacetylases (HDACs), which primarily target acetylated lysine (B10760008) residues on histone proteins. uniroma1.itmdpi.com While HDAC10 belongs to the HDAC family, its primary physiological substrates are acetylated polyamines, not histones. escholarship.orgmdpi.com This distinction is highlighted by the finding that selective inhibition of polyamine deacetylase activity increases N8-acetylspermidine levels but does not significantly affect histone acetylation levels. escholarship.orgnih.gov

The structural basis for this functional divergence lies in the active site architecture. Unlike other HDACs, HDAC10 possesses a narrow active site cleft and a unique glutamate gatekeeper (E274) that favors the binding of long, slender polyamine substrates and excludes bulkier acetylated lysine-containing peptides and proteins. escholarship.orgnih.govacs.org In contrast, the prokaryotic polyamine deacetylase, acetylpolyamine amidohydrolase (APAH), achieves its specificity for polyamines through a dimeric structure that forms a long, "L"-shaped active site tunnel. scispace.comacs.orgnih.gov This suggests an evolutionary adaptation where tertiary structure in HDAC10, rather than quaternary structure as in APAH, dictates substrate specificity. nih.govacs.org

Like other classical HDACs, HDAC10 is a zinc-dependent enzyme. nih.govnih.govacs.org The catalytic mechanism involves a Zn²⁺-activated water molecule that acts as a nucleophile to hydrolyze the amide bond of the acetylated substrate. nih.govnih.govacs.org The active site of HDAC10 contains a catalytic Zn²⁺ ion, which, along with a tyrosine residue (Y307), polarizes the carbonyl group of the substrate for nucleophilic attack. nih.govuniroma1.itnih.gov A pair of histidine residues (H136 and H137) are thought to function as general acid-base catalysts in the reaction. nih.govuniroma1.it

The reaction mechanism proceeds through the formation of a high-energy tetrahedral intermediate. nih.govresearchgate.net The Zn²⁺ ion and the catalytic tyrosine stabilize the negative charge that develops on the carbonyl oxygen during the transition state. nih.gov The binding of N8-acetylspermidine analogues to HDAC10 has provided further insight into this mechanism, showing how different zinc-binding groups interact with the catalytic metal ion. nih.govnih.govacs.org The chemistry involved in the binding of ketonic substrate analogues mirrors the first step of catalysis, which is the nucleophilic attack of the zinc-bound water molecule on the scissile carbonyl group of N8-acetylspermidine. nih.govacs.org

Interplay with Other Polyamine Catabolic Enzymes

The catabolism of N8-acetylspermidine is distinct from that of other acetylated polyamines, highlighting a specific regulatory pathway. Its primary metabolic fate is deacetylation back to spermidine, rather than oxidation by polyamine oxidase (PAO). This section explores the specific activity of PAO on other acetylated polyamines and clarifies why the N8-acetylation pathway does not lead to the formation of putrescine.

Polyamine Oxidase (PAO) Activity on Other Acetylated Polyamines

Polyamine oxidase (PAO) is a FAD-dependent enzyme that plays a crucial role in the polyamine interconversion pathway, a major system for maintaining polyamine homeostasis. nih.gov This enzyme specifically catalyzes the oxidative deamination of certain acetylated polyamines. The natural substrates for PAO are primarily N1-acetylspermidine, N1-acetylspermine, and N1,N12-diacetylspermine. nih.govresearchgate.net Spermidine itself is a very poor substrate for PAO. nih.gov

The action of PAO on its substrates results in the cleavage of the polyamine backbone. For instance, PAO oxidizes N1-acetylspermidine to produce putrescine, and N1-acetylspermine is converted to spermidine. pnas.orgpsu.edu These reactions also produce 3-acetamidopropanal (B1240501) and hydrogen peroxide (H₂O₂). pnas.org The initial acetylation at the N1 position, catalyzed by spermidine/spermine N1-acetyltransferase (SSAT), is the rate-limiting step for this catabolic process. pnas.orgnih.gov This pathway allows for the retroconversion of spermine and spermidine back to their precursors. reactome.org

The substrate specificity of PAO is a key feature of polyamine metabolism. The enzyme's preference for N1-acetylated derivatives ensures a regulated degradation and recycling process. While PAO activity is high in most vertebrate tissues, its expression can be low in various cell lines, suggesting that in some contexts, the efflux of acetylated polyamines may be a more dominant metabolic route than enzymatic back-conversion. nih.govnih.govmdpi.com

Table 1: Substrate Specificity of Polyamine Oxidase (PAO)

SubstrateProduct(s)Role of PAO
N1-AcetylspermidinePutrescine, 3-acetamidopropanal, H₂O₂Oxidative cleavage leading to putrescine formation. pnas.orgwikipedia.org
N1-AcetylspermineSpermidine, 3-acetamidopropanal, H₂O₂Oxidative cleavage leading to spermidine formation. nih.govpsu.edu
N1,N12-DiacetylspermineN1-acetylspermidine, 3-acetamidopropanal, H₂O₂Oxidative cleavage. wikipedia.org
N8-Acetylspermidine4-acetamidobutanal, 1,3-diaminopropaneWhile a theoretical reaction exists, the primary fate in vivo is deacetylation, not oxidation by the classic PAO pathway leading to putrescine. wikipedia.orgnih.gov

Absence of Conversion to Putrescine via N8-Acetylation Pathway

The metabolic pathway for converting spermidine into putrescine specifically involves the N1-acetylated intermediate, not the N8-acetylated form. nih.gov In vivo studies in rats have demonstrated that N8-acetylspermidine primarily undergoes deacetylation to regenerate spermidine. nih.gov Conversely, N1-acetylspermidine is metabolized to putrescine. nih.gov This critical difference in metabolic routes indicates distinct cellular functions for the two isomeric acetylated compounds. nih.gov

The enzyme responsible for the deacetylation of N8-acetylspermidine is a specific N8-acetylspermidine amidohydrolase. wikipedia.org More recent research has identified histone deacetylase 10 (HDAC10) as the enzyme that carries out this specific reaction in the cytosol. nih.govnih.gov This enzyme exhibits strict substrate specificity and does not deacetylate N1-acetylspermidine or N1-acetylspermine. wikipedia.orgnih.gov

Therefore, the acetylation of spermidine at the N8 position does not lead to its conversion to putrescine. Instead, it appears to be a transient modification. Spermidine is acetylated in the nucleus to N8-acetylspermidine, which is then exported to the cytosol for deacetylation back to spermidine. nih.gov This cycle contrasts sharply with the N1-acetylation pathway, where acetylation is the committed step for oxidative degradation by PAO to yield putrescine. nih.govnih.gov The rise in putrescine levels following an excess of spermidine is directly linked to the induction of spermidine/spermine N1-acetyltransferase (SSAT) and the subsequent production of N1-acetylspermidine, which is then a substrate for PAO. nih.gov

Molecular and Cellular Mechanisms of N8 Acetylspermidine Action

Regulation of Cellular Homeostasis and Polyamine Pools

N8-acetylspermidine is central to maintaining polyamine homeostasis, a tightly regulated process essential for normal cell function. Polyamines, such as spermidine (B129725) and spermine (B22157), are vital for cell growth, differentiation, and the stabilization of nucleic acids. The acetylation of spermidine at its N8 position is a critical step in polyamine catabolism and regulation.

In the nucleus, spermidine is acetylated to form N8-acetylspermidine by a nuclear acetyltransferase that is structurally related to histone acetyltransferases (HATs). tandfonline.comhmdb.ca This product is then exported to the cytosol. nih.gov In the cytosol, N8-acetylspermidine is typically deacetylated back to spermidine by a specific N8-acetylspermidine deacetylase, an enzyme identified as histone deacetylase 10 (HDAC10). nih.govresearchgate.netnih.gov This acetylation-deacetylation cycle does not lead to the breakdown of spermidine into putrescine, but rather facilitates the removal of spermidine from the nucleus and helps regulate its intracellular concentration. hmdb.canih.gov

Influence on Cell Growth and Differentiation Processes

N8-acetylspermidine exhibits varied effects on cell growth and differentiation, often depending on the specific cell type and context. tandfonline.comhmdb.ca

The impact of N8-acetylspermidine on cell proliferation is complex and can be either stimulatory or inhibitory. For instance, an accumulation of N8-acetylspermidine has been shown to stimulate the growth of L1210 leukemia cells. tandfonline.com Conversely, in PC12 cells, increased levels of N8-acetylspermidine are associated with the inhibition of growth. tandfonline.com In tumor cells, the role of N8-acetylspermidine is closely linked to the activity of HDAC10. Under conditions where polyamine synthesis is blocked (e.g., by the drug DFMO), extracellular N8-acetylspermidine can be taken up by cancer cells like HCT116 (colon cancer) and HeLa cells. nih.gov Intracellular HDAC10 then deacetylates it to spermidine, restoring the polyamine pools and rescuing the cells from growth arrest. nih.gov Inhibition of HDAC10 prevents this rescue, demonstrating its critical role in allowing cancer cells to utilize N8-acetylspermidine for continued proliferation. nih.gov

Table 1: Effects of N8-Acetylspermidine on Cell Proliferation in Different Models
Cell ModelObserved EffectAssociated Conditions/MechanismsCitation
L1210 (Leukemia)Growth stimulationAccumulation of N8-acetylspermidine. tandfonline.com
PC12 (Pheochromocytoma)Growth inhibitionAssociated with increased N8-acetylspermidine levels. tandfonline.com
HCT116 (Colon Cancer)Growth rescueDeacetylation by HDAC10 to restore spermidine pools under DFMO-induced polyamine depletion. nih.gov
HeLa (Cervical Cancer)Growth rescueDeacetylation by HDAC10 to restore spermidine pools under DFMO-induced polyamine depletion. nih.gov
NeuroblastomaImplicated in chemoresistanceUpregulation of HDAC10, which deacetylates N8-acetylspermidine, is linked to poor outcomes. nih.govnih.gov

N8-acetylspermidine also plays a role in modulating cellular differentiation. A notable example is its effect on human promyelocytic leukemia HL-60 cells. In this model, N8-acetylspermidine acts as a potent inducer of differentiation. nih.gov At micromolar concentrations, it causes the cells to differentiate into mature granulocytes, a process quantified by morphological changes and the ability to reduce nitroblue tetrazolium. nih.gov This effect is highly specific to the N8-acetylated form, as N1-acetylspermidine shows no such activity, highlighting the structural specificity required for this biological function. nih.gov In contrast, in PC12 cells, increased levels of N8-acetylspermidine are linked to the inhibition of differentiation. tandfonline.com Furthermore, research on mouse embryonic stem cells (ESCs) has shown that the activity of p300/CBP, histone acetyltransferases that can be indirectly influenced by polyamine metabolism, is essential for both pluripotency and proper differentiation. le.ac.uk

N8-Acetylspermidine in Epigenetic Regulatory Mechanisms

The interplay between polyamine metabolism and epigenetic regulation is an area of growing research, with N8-acetylspermidine positioned at a key intersection.

While N8-acetylspermidine itself does not directly acetylate histones, its metabolic pathway is linked to the enzymes that do. The acetylation of spermidine to N8-acetylspermidine is catalyzed by a nuclear acetyltransferase that is thought to be related to or the same as histone acetyltransferases (HATs). tandfonline.comhmdb.ca This creates an intriguing link between the availability of polyamines and the state of histone acetylation, which is a fundamental mechanism for controlling chromatin structure and gene expression. nih.govembopress.org Acetylated polyamines, in general, are known to destabilize nucleosome structure, whereas their non-acetylated counterparts facilitate chromatin condensation. nih.gov Furthermore, the deacetylation of N8-acetylspermidine is performed by HDAC10. nih.gov While selective inhibition of this enzyme in HeLa cells was found to increase N8-acetylspermidine levels without affecting bulk histone acetylation, the intricate connections suggest a potential for indirect influence. nih.govmdpi.com The broader polyamine pool can also affect chromatin, as polyamine depletion leads to changes in chromatin accessibility and histone modifications. biorxiv.org

A direct regulatory link has been established between N8-acetylspermidine and the activity of the histone acetyltransferase P/CAF (p300/CBP-associated factor). tandfonline.comnih.gov Research has shown that N8-acetylspermidine can act as an allosteric activator of P/CAF. tandfonline.com Kinetic studies have demonstrated that spermidine itself can be a substrate for P/CAF, which converts it to N8-acetylspermidine. This newly synthesized N8-acetylspermidine then binds to P/CAF and can increase its histone-acetylating activity by up to four-fold. tandfonline.comnih.gov This suggests a model where, within the nucleus, low concentrations of spermidine are converted to N8-acetylspermidine, which in turn enhances the acetylation of histones (like histone H3) by P/CAF, promoting a more open chromatin state and potentially activating gene transcription. tandfonline.com This mechanism provides a direct molecular link between polyamine metabolism and the enzymatic machinery of epigenetic regulation.

Table 2: Interplay of N8-Acetylspermidine with Epigenetic Enzymes
EnzymeInteraction with N8-Acetylspermidine PathwayOutcomeCitation
Nuclear Spermidine N8-acetyltransferaseCatalyzes the synthesis of N8-acetylspermidine from spermidine.Links polyamine metabolism to enzymes related to HATs. tandfonline.comhmdb.ca
Histone Deacetylase 10 (HDAC10)Catalyzes the deacetylation of N8-acetylspermidine back to spermidine.Regulates intracellular levels of N8-acetylspermidine. nih.govnih.gov
P/CAF (a HAT)N8-acetylspermidine acts as an allosteric activator. P/CAF can also synthesize N8-acetylspermidine from spermidine.Enhances P/CAF's histone acetyltransferase activity. tandfonline.comnih.gov
p300/CBP (HATs)Activity is essential for processes influenced by polyamines, like differentiation.Indirectly linked via the importance of both pathways for cell fate decisions. le.ac.uknih.gov

Mechanisms of Cellular Transport and Subcellular Localization

The movement of N8-acetylspermidine within and between cells is governed by a sophisticated interplay of enzymatic activity, physicochemical properties, and dedicated transport systems. These mechanisms are crucial for maintaining polyamine homeostasis and dictate the compound's biological role.

Nuclear-Cytoplasmic Shuttling Induced by N8-Acetylation

The acetylation of spermidine at the N8 position is a key event in a dynamic shuttling process between the cell nucleus and the cytoplasm. This process is not random but a highly regulated cycle involving specific enzymes in distinct subcellular compartments.

The cycle begins in the nucleus, where spermidine is selectively acetylated to form N8-acetylspermidine. nih.govnih.gov This reaction is catalyzed by a nuclear spermidine N8-acetyltransferase, an enzyme that appears to be associated with chromatin. hmdb.ca Following its formation in the nucleus, N8-acetylspermidine is exported to the cytosol. nih.gov

Once in the cytosol, N8-acetylspermidine is not meant to accumulate. hmdb.ca Instead, it is rapidly targeted by a specific cytosolic N8-acetylspermidine deacetylase, which hydrolyzes the acetyl group to regenerate spermidine. nih.govnih.govhmdb.ca The enzyme histone deacetylase 10 (HDAC10) has been identified as the likely cytosolic N8-acetylspermidine deacetylase in vivo. nih.gov This regenerated spermidine can then be used for other metabolic processes, such as conversion to spermine, or it can re-enter the nucleus, completing the shuttle. nih.gov The precise function of this acetylation/deacetylation pathway is linked to regulating cellular processes like growth and differentiation. hmdb.ca

Table 1: Key Enzymes in the N8-Acetylspermidine Shuttling Pathway

EnzymeLocationFunctionSubstrateProduct
Spermidine N8-acetyltransferaseNucleusAcetylates spermidine at the N8 positionSpermidineN8-Acetylspermidine
N8-acetylspermidine deacetylase (HDAC10)CytosolDeacetylates N8-acetylspermidine to spermidineN8-AcetylspermidineSpermidine

Role of Charge Neutralization in Membrane Permeability

Polyamines, including spermidine, are polycations at physiological pH, meaning they carry multiple positive charges. This charge makes it difficult for them to passively diffuse across the lipid bilayers of cellular membranes. The acetylation of spermidine to N8-acetylspermidine plays a critical role in overcoming this barrier.

The addition of an acetyl group to the N8 amino group neutralizes one of the positive charges on the spermidine molecule. This reduction in net positive charge increases the molecule's lipophilicity, or its ability to dissolve in lipids. This change in physicochemical properties is thought to facilitate its transport across membranes. This is supported by the observation that N8-acetylspermidine is an excretory product, readily exiting the cell into the extracellular space and circulation. ahajournals.orgresearchgate.net This efflux is a key mechanism for removing excess polyamines from the cell to maintain homeostasis.

Interaction with Polyamine Transport Systems

In addition to passive diffusion facilitated by charge neutralization, N8-acetylspermidine can also interact with the cell's dedicated polyamine transport system (PTS). The PTS is a critical machinery that cells use to import polyamines from their external environment, which becomes especially important when internal (de novo) biosynthesis is inhibited or insufficient to meet cellular demands. nih.gov

Research has shown that extracellular N8-acetylspermidine can be taken up by cells to support growth. nih.gov Studies using colon cancer cells where polyamine biosynthesis was blocked demonstrated that the cells could be rescued by the addition of N8-acetylspermidine to the culture medium. nih.gov Once imported into the cytoplasm, the N8-acetylspermidine is converted by HDAC10 back into spermidine, thereby replenishing the intracellular polyamine pools. nih.gov This indicates that the PTS recognizes N8-acetylspermidine as a substrate and can transport it into the cell, highlighting a dual role for this metabolite as both an export product and a salvageable precursor.

Table 2: Overview of N8-Acetylspermidine Transport Mechanisms

Transport AspectMechanismKey Molecular FeatureConsequence
Subcellular Localization Nuclear-Cytoplasmic Shuttling : A cycle of acetylation in the nucleus followed by deacetylation in the cytosol.Reversible N8-acetylationRegulates the subcellular location and availability of spermidine. nih.govhmdb.ca
Membrane Permeation (Efflux) Increased Lipophilicity : Facilitated movement across the plasma membrane to exit the cell.Neutralization of a positive charge upon acetylationAllows for the excretion of excess polyamines from the cell, making N8-acetylspermidine a biomarker. ahajournals.org
Cellular Uptake (Influx) Polyamine Transport System (PTS) : Utilizes the cell's machinery for importing polyamines.Molecular structure recognized by PTS transportersEnables cells to salvage extracellular N8-acetylspermidine to restore intracellular polyamine pools. nih.gov

Intermolecular Interactions of N8 Acetylspermidine with Biological Macromolecules

Modulation of Nucleic Acid Interactions

The acetylation of polyamines like spermidine (B129725) to form N8-acetylspermidine alters their charge and, consequently, their interaction with negatively charged molecules like nucleic acids.

Influence on DNA and RNA Stability

Polyamines are known to be vital for many cellular functions involving nucleic acids, including cell growth and differentiation. hmdb.ca The acetylation of spermidine at the N8 position reduces its positive charge, which is thought to be a mechanism for regulating its function in vivo. nih.gov While polyamines generally bind to DNA and facilitate its condensation, acetylated polyamines have been shown to destabilize nucleosome structure. nih.gov

The efficiency of cleaving apurinic (AP) sites in DNA varies among spermidine and its acetylated forms. medchemexpress.com At a 1 mM concentration, the order of effectiveness in inducing cleavage is spermidine > N8-acetylspermidine > N1-acetylspermidine. medchemexpress.com This suggests that blocking the primary amino groups of spermidine through acetylation decreases its DNA cleavage efficiency. medchemexpress.com Specifically, the N8-amino group of spermidine is less effective at inducing cleavage at AP-sites compared to the N1-amino group. medchemexpress.com

Effects on Chromatin Condensation and Organization

Histones and polyamines are crucial for determining chromatin structure. nih.gov The acetylation of the N-terminal tails of histones is a key post-translational modification that leads to changes in chromatin structure and regulates transcription. nih.gov Similarly, polyamines, including spermidine, are subject to acetylation, which modifies their affinity for DNA and nucleosomes. nih.gov

Acetylated polyamines, such as N8-acetylspermidine, have been observed to destabilize the structure of nucleosomes. nih.gov This is in contrast to their non-acetylated counterparts, which bind to DNA and promote its condensation. nih.gov The acetylation of spermidine to N8-acetylspermidine is catalyzed by spermidine N8-acetyltransferase, an enzyme that appears to be associated with chromatin in the cell nucleus and may be related to histone acetyltransferases. hmdb.ca

Interaction with Protein Targets

N8-acetylspermidine interacts with various protein targets, leading to the modulation of their activity and function.

Allosteric Regulation of Enzyme Activities (e.g., P/CAF-HAT)

A study on the effect of spermidine on histone H3 acetylation by the histone acetyltransferase (HAT) P/CAF revealed a bimodal effect. nih.gov At very low concentrations, spermidine activates P/CAF, but it becomes inhibitory at concentrations above 4 μM. nih.gov Kinetic studies have indicated that this activation at low concentrations is due to spermidine acting as a substrate for P/CAF, leading to the production of N8-acetylspermidine. nih.gov This newly synthesized N8-acetylspermidine can then, in turn, increase the enzyme's activity by up to four-fold, suggesting a form of allosteric activation. nih.gov

Binding to Deacetylase Active Sites and Inhibition Mechanisms

N8-acetylspermidine is a substrate for a specific class of enzymes known as deacetylases. The interaction of N8-acetylspermidine and its analogs with these enzymes provides insights into their inhibition mechanisms.

Eukaryotic histone deacetylase 10 (HDAC10) is a zinc-dependent hydrolase that specifically catalyzes the hydrolysis of N8-acetylspermidine. nih.govnih.gov The crystal structure of HDAC10 reveals a narrow active site cleft and a negatively charged "gatekeeper" residue (E274) that favors the binding of slender, cationic substrates like N8-acetylspermidine. nih.govnih.gov The selective inhibition of HDAC10 has been shown to suppress autophagy in cancer cells, making them more susceptible to chemotherapy. nih.govnih.gov

The inhibition of N8-acetylspermidine deacetylase has been studied using various substrate analogs containing metal-coordinating ligands. nih.gov These studies suggest that the catalytic mechanism of this enzyme requires a transition state metal and free sulfhydryl groups for its activity. nih.gov

Zinc-dependent deacetylases, such as HDAC10, utilize a zinc ion in their active site for catalysis. nih.govnih.gov The proposed mechanism for the deacetylation of N8-acetylspermidine by HDAC10 involves the zinc ion making the carbonyl carbon of the amide group in N8-acetylspermidine more electrophilic. researchgate.net This facilitates a nucleophilic attack by a water molecule, which is activated by a nearby histidine residue (H136), leading to the formation of a tetrahedral intermediate. researchgate.net Another histidine residue (H137) then protonates the nitrogen atom of the intermediate, causing the amide bond to break and release spermidine and acetate. researchgate.net

The binding of inhibitors to the active site of these enzymes often involves coordination with the zinc ion. nih.govnih.gov Analogs of N8-acetylspermidine with different zinc-binding groups, such as hydroxamate and thiolate, have been studied. nih.govnih.gov The binding of these inhibitors can cause geometric changes in the metal coordination sphere. nih.govnih.gov For instance, the binding of some inhibitors causes a shift in the coordination of a nearby aspartate residue (D174) to the zinc ion from monodentate to bidentate, increasing the coordination number to six. nih.gov These detailed structural insights are crucial for designing selective inhibitors for enzymes like HDAC10. nih.govnih.gov

Structural Insights from Enzyme-Inhibitor Complexeshmdb.canih.gov

The study of enzyme-inhibitor complexes through X-ray crystallography provides critical insights into the molecular recognition of N8-Acetylspermidine and its analogues by target proteins. These structural data reveal the specific intermolecular interactions that govern binding affinity and specificity, offering a blueprint for the rational design of potent and selective inhibitors. Key examples include complexes with acetylpolyamine amidohydrolase (APAH) and histone deacetylase 10 (HDAC10).

Acetylpolyamine Amidohydrolase (APAH) Complexes

Acetylpolyamine amidohydrolase (APAH) from Mycoplana ramosa is a zinc-dependent deacetylase with broad substrate specificity, capable of hydrolyzing both N1- and N8-acetylated polyamines. osti.gov High-resolution crystal structures of APAH complexed with N8-Acetylspermidine and its synthetic analogues have elucidated the precise binding mechanism within the enzyme's "L"-shaped active site tunnel. osti.govnih.gov

The crystal structure of an inactive H159A mutant of APAH in complex with N8-Acetylspermidine (PDB ID: 3Q9C) reveals a series of critical hydrogen bonds and electrostatic interactions that anchor the substrate for catalysis. osti.gov The polyamine backbone is recognized by key acidic residues, while the acetyl group is positioned near the catalytic zinc ion. osti.gov

Key Intermolecular Interactions of N8-Acetylspermidine in the APAH Active Site osti.gov

Interacting Moiety of N8-Acetylspermidine APAH Residue/Component Type of Interaction
N1 Primary Amino Group E106 (from adjacent monomer) Hydrogen Bond
N4 Secondary Amino Group E117 Hydrogen Bond
N4 Secondary Amino Group F225 Cation-π Interaction
Amide NH Group G167 (Backbone Carbonyl) Hydrogen Bond
Amide Carbonyl Group Zn²⁺ Ion Coordination

Studies on synthetic analogues of N8-Acetylspermidine, which incorporate different zinc-binding groups like trifluoromethylketone, hydroxamate, and thiol, provide further mechanistic details. nih.gov The trifluoromethylketone analogue, for instance, was observed to bind as a tetrahedral gem-diol, effectively mimicking the transition state of the deacetylation reaction. nih.gov This structural mimicry accounts for its potent inhibition of the enzyme. nih.gov The high-resolution crystallographic data obtained for these APAH-inhibitor complexes are among the most accurate available for any zinc deacetylase, serving as crucial reference points for understanding structure-inhibition relationships in this enzyme family. nih.gov

Crystallographic Data for APAH-Inhibitor Complexes osti.govnih.gov

Complex PDB ID Resolution (Å) Key Feature
Inactive APAH (H159A) with N8-Acetylspermidine 3Q9C Not Specified Illustrates substrate recognition. osti.gov
APAH with Trifluoromethylketone Analogue Not Specified 1.1 - 1.4 Inhibitor binds as a gem-diol, mimicking the tetrahedral intermediate. nih.gov
APAH with Hydroxamate Analogue Not Specified 1.1 - 1.4 High-resolution structure. nih.gov

Histone Deacetylase 10 (HDAC10) Complexes

In eukaryotes, histone deacetylase 10 (HDAC10) has been identified as a specific N8-acetylspermidine deacetylase. Unlike APAH, it does not process N1-acetylspermidine. The crystal structure of HDAC10 from Danio rerio (zebrafish) reveals the basis for this specificity. The enzyme possesses a narrow active site cleft guarded by a negatively charged residue, E274, which acts as a "gatekeeper" to favor the binding of slender, cationic substrates like N8-Acetylspermidine.

X-ray crystal structures of zebrafish HDAC10 have been solved in complex with various N8-Acetylspermidine analogues containing different zinc-binding moieties, including hydroxamate, thiolate, and trifluoromethylketone. These structures highlight the molecular strategies that can be employed to block polyamine deacetylation. The binding of a trifluoromethylketone analogue (referred to as compound 1) illustrates key interactions within the active site that contribute to inhibitor selectivity.

Key Intermolecular Interactions of an N8-Acetylspermidine Analogue in the HDAC10 Active Site

Interacting Moiety of Inhibitor HDAC10 Residue Type of Interaction
Trifluoromethyl C-F Group Y307 Hydrogen Bond
N4 Secondary Amino Group D94 Hydrogen Bond

These structural studies reveal that inhibitor binding can induce geometric changes in the metal coordination sphere and highlight additional interactions that inform the design of next-generation inhibitors with improved selectivity for HDAC10.

Table of Mentioned Compounds

Compound Name
N8-Acetylspermidine
N8-Acetylspermidine dihydrochloride (B599025)
N1-Acetylspermidine
Putrescine
Spermidine
Spermine (B22157)
Acetylputrescine
Acetylcadaverine

Research on N8 Acetylspermidine in Physiological and Pathophysiological Contexts

Role in Normal Cellular Physiology

N8-Acetylspermidine is an endogenous polyamine metabolite. Polyamines, as a group, are fundamental molecules involved in a multitude of cellular processes essential for life, including cell growth, differentiation, and the stabilization of nucleic acids like DNA and RNA. hmdb.camdpi.com The acetylation of spermidine (B129725) at the N8 position is catalyzed by the enzyme spermidine N8-acetyltransferase. hmdb.ca This process is distinct from the acetylation at the N1 position, which is a step in the catabolic pathway that converts spermidine back to putrescine. Instead, N8-acetylspermidine is typically deacetylated back to spermidine by a specific cytosolic enzyme, N8-acetylspermidine deacetylase. hmdb.ca

While the precise functions of this N8-acetylation/deacetylation cycle are not fully elucidated, it is thought to play a role in regulating the intracellular concentrations and activities of polyamines. hmdb.ca This dynamic process may be involved in cell growth and differentiation. hmdb.ca Under normal physiological conditions, the levels of N8-acetylspermidine in cells and tissues are generally low, suggesting a rapid conversion back to spermidine. nih.gov This rapid turnover hints at a finely tuned regulatory role within the cell. The acetylation process, by neutralizing a positive charge on the spermidine molecule, may also facilitate its transport across cellular membranes. nih.gov For instance, nuclear N8-acetylation of spermidine is thought to enable its transport to the cytoplasm, where it is then deacetylated by histone deacetylase 10 (HDAC10), thus maintaining polyamine homeostasis. nih.gov

Association with Cellular Stress Responses

N8-Acetylspermidine is increasingly recognized for its involvement in cellular responses to stress, including apoptosis and ischemic conditions.

The role of polyamines in programmed cell death (apoptosis) is complex, with studies showing that both depletion and elevation of polyamines can trigger this process. nih.gov N8-acetylspermidine, as a key metabolite, is implicated in these regulatory networks. Research has shown that N8-acetylspermidine can exert protective effects against certain apoptotic stimuli. For instance, in primary cultures of rat cerebellar granule cells, N8-acetylspermidine was found to protect neurons from apoptosis induced by low potassium levels, a form of cell death that is independent of the p53 tumor suppressor protein. nih.gov This suggests that N8-acetylspermidine may function as an endogenous neuroprotectant. nih.gov

In the context of ischemia, which is a condition of restricted blood flow causing a shortage of oxygen, N8-acetylspermidine levels have been shown to be significantly modulated. Polyamines are key mediators in the cardiac stress response to ischemia by regulating cardiomyocyte apoptosis and autophagy. nih.gov Research has identified N8-acetylspermidine as a biomarker in ischemic cardiomyopathy, a condition where the heart's ability to pump blood is weakened due to coronary artery disease. nih.govnih.gov

Studies have demonstrated that circulating levels of N8-acetylspermidine are significantly higher in patients with ischemic cardiomyopathy compared to those with coronary artery disease but without heart failure, or those with non-ischemic cardiomyopathy. nih.govresearchgate.net This elevation is thought to be an indicator of increased intracellular polyamine catabolism as a response to ischemic injury. nih.gov The enzyme spermidine N8-acetyltransferase catabolizes intracellular spermidine to N8-acetylspermidine, which is then excreted from the cell, making its plasma concentration an indicator of intracellular polyamine activity. nih.gov Higher levels of N8-acetylspermidine have been independently associated with increased mortality and a greater risk of incident heart failure in patients with ischemic heart disease. nih.govnih.govresearchgate.net This suggests that N8-acetylspermidine is not just a marker of disease but is involved in the mechanistic pathway of ischemic cardiac damage and apoptosis. nih.gov

Table 1: Research Findings on N8-Acetylspermidine in Ischemic Cardiomyopathy An interactive data table summarizing key findings from research studies.

Study Focus Key Finding Significance Reference
Biomarker in Ischemic Cardiomyopathy N8-acetylspermidine levels are higher in patients with ischemic cardiomyopathy (ICM) compared to those with coronary artery disease alone. Potential as a diagnostic and prognostic biomarker for ICM. nih.govresearchgate.net
Association with Mortality Elevated N8-acetylspermidine levels are independently associated with a higher risk of all-cause mortality in ICM patients. Highlights its role in the pathophysiology of adverse outcomes in ICM. nih.govnih.govresearchgate.net
Incident Heart Failure Higher N8-acetylspermidine is linked to a greater risk of developing heart failure in patients with coronary artery disease. Suggests a predictive value for disease progression. nih.govnih.govresearchgate.net
Mechanistic Role N8-acetylspermidine is involved in the regulation of cardiomyocyte cell death (apoptosis) during ischemic injury. Points to the polyamine pathway as a potential therapeutic target. nih.gov

Investigation in Models of Neurological Research

The role of N8-acetylspermidine has been a subject of investigation in various neurological research models, particularly in the context of neurodegenerative diseases.

Elevated levels of N8-acetylspermidine have been consistently reported in research samples from models and patients with Parkinson's disease (PD). nih.gov Comprehensive metabolomic analyses of plasma from PD patients have shown significantly increased levels of N8-acetylspermidine compared to healthy controls. nih.gov Furthermore, its levels have been found to positively correlate with the severity of the disease. nih.gov

In a study distinguishing between slow and rapid motor progression in Parkinson's disease, N8-acetylspermidine was significantly elevated in the rapid progressors. semanticscholar.org Elevated levels of N8-acetylspermidine have also been detected in the cerebrospinal fluid of PD patients, suggesting that alterations in polyamine metabolism are a feature of the disease's pathophysiology within the central nervous system. semanticscholar.org The increase in circulating N8-acetylspermidine in rapidly progressing PD may reflect a cellular response to neuroinflammation or an attempt to compensate by increasing dopamine (B1211576) production. semanticscholar.org In animal models, such as those induced by N-ethyl-N-nitrosourea, an increase in N8-acetylspermidine formation has also been observed in gliomas. nih.gov

Table 2: N8-Acetylspermidine Levels in Parkinson's Disease Research An interactive data table showing the association of N8-Acetylspermidine with Parkinson's Disease.

Sample Type Observation Correlation with Disease Reference
Plasma Significantly elevated levels in PD patients vs. controls. Associated with disease presence and severity. nih.gov
Serum Increased levels in PD patients with a malignant phenotype. May indicate a more aggressive form of the disease. nih.gov
Cerebrospinal Fluid Elevated levels detected in PD patients. Suggests central nervous system involvement of altered polyamine metabolism. semanticscholar.org
Serum (Progression) Significantly higher in rapid motor progressors compared to slow progressors and controls. Potential biomarker for predicting the rate of motor symptom progression. semanticscholar.org

The increase in N8-acetylspermidine is also linked to neuroinflammation and neuronal cell damage, which are key components of neurodegenerative diseases. semanticscholar.org Neuroinflammation, characterized by the activation of glial cells like microglia, is a known contributor to the progression of Parkinson's disease. scienceopen.com An increase in the excretion of polyamine metabolites, including N8-acetylspermidine, is associated with brain injury, neuroinflammation, and neuronal cell death. researchgate.netsemanticscholar.org

The accumulation of N8-acetylspermidine in the context of neurodegeneration could be a marker of the ongoing inflammatory and degenerative processes. semanticscholar.org For instance, the increase in circulating N8-acetylspermidine in rapidly progressing PD cases may represent a cellular response to this neuroinflammation. semanticscholar.org While N8-acetylspermidine itself has shown some neuroprotective effects in specific contexts, its sustained elevation in neurodegenerative conditions is more indicative of a pathological state involving inflammation and cell damage. nih.govsemanticscholar.org

Implications in Cancer Research Models

N8-acetylspermidine, a metabolite of the polyamine pathway, has garnered attention in oncology research for its potential roles in the tumor microenvironment and cancer cell behavior. Studies in various research models have begun to elucidate its specific functions, particularly concerning its accumulation in certain stromal cells and its influence on tumor progression.

Cancer-Associated Fibroblasts (CAFs) are a critical component of the tumor stroma, influencing tumor growth, invasion, and metastasis. Recent metabolomic studies have identified N8-acetylspermidine as a significant metabolite within these cells. In research investigating pancreatic cancer, metabolomic analysis of CAFs induced from adipose-derived mesenchymal stem cells (AD-MSCs) revealed that N8-acetylspermidine was a CAF-specific metabolite. mdpi.com It has been speculated that N8-acetylspermidine is derived from CAFs within the tumor. mdpi.com

This accumulation suggests altered polyamine metabolism within CAFs. One hypothesis is that the synthesis of N8-acetylspermidine from spermidine is upregulated in CAFs. mdpi.com While the precise enzymatic pathways leading to this accumulation are still under investigation, its specific presence points to a unique metabolic phenotype in CAFs. mdpi.com In mouse xenograft models of pancreatic cancer, N8-acetylspermidine was also detected in tumor tissues, supporting the in vitro findings. mdpi.com

Table 1: Detection of N8-Acetylspermidine in Cancer Research Models

Research Model Cell/Tissue Type Key Finding Source
In Vitro Adipose-Derived CAFs (AD-CAFs) N8-acetylspermidine identified as a CAF-specific metabolite. mdpi.com
In Vivo Mouse Pancreatic Cancer Xenograft N8-acetylspermidine detected in tumor tissues. mdpi.com

Beyond its accumulation in the stroma, N8-acetylspermidine has been shown to directly influence cancer cells in laboratory settings. Polyamines are essential for cell proliferation, and rapidly dividing tumor cells have a high demand for them. nih.gov Research indicates that extracellular N8-acetylspermidine can serve as an alternative source of polyamines for cancer cells, particularly under conditions where their internal synthesis is blocked. nih.gov

In vitro studies using colorectal cancer cell lines have demonstrated that N8-acetylspermidine can promote cellular processes associated with cancer progression. For instance, it has been shown to increase the expression of genes related to Epidermal Growth Factor (EGF) signaling, which can directly stimulate the proliferation of colorectal cancer cells. nih.gov Furthermore, N8-acetylspermidine, along with other metabolites, can induce the expression of inflammatory cytokines like IL-8 and IL-22 in colon cancer cells. nih.gov These cytokines are known to support cancer cell growth and survival. nih.gov This suggests that N8-acetylspermidine in the tumor microenvironment could contribute to a more aggressive tumor phenotype. nih.govnih.gov

The enzyme Histone Deacetylase 10 (HDAC10) is known to specifically deacetylate N8-acetylspermidine back into spermidine. nih.gov Studies have shown that extracellular N8-acetylspermidine can rescue the growth of tumor cells when their primary polyamine synthesis pathway is inhibited, demonstrating its role in re-establishing polyamine balance to support proliferation. nih.gov This finding suggests that targeting the uptake or conversion of N8-acetylspermidine could be a potential strategy to enhance the efficacy of therapies that block polyamine synthesis. nih.gov

Systemic Metabolic Perturbations in Research Cohorts

The concentration of N8-acetylspermidine in bodily fluids can reflect systemic changes in metabolism, offering insights into conditions related to aging and specific genetic disorders.

The composition and metabolic output of the gut microbiota change significantly with age. aging-us.com Metabolomic studies comparing fecal samples from elderly individuals have revealed distinct metabolic profiles based on their gut microbiota composition. Research has identified different clusters of gut microbiota in the elderly, including an "elderly-type gut microbiota" (E-GM) and an "adult-type gut microbiota" (A-GM). nih.gov

A comparative analysis of fecal metabolites between these two groups showed that N8-acetylspermidine was significantly more abundant in the E-GM group. nih.gov Specifically, its level was approximately twice as high in the E-GM group compared to the A-GM group. nih.gov This elevation was observed alongside increased levels of other metabolites like choline (B1196258) and trimethylamine (B31210) (TMA), which have been linked to age-associated diseases. nih.gov These findings suggest that an aged gut microbiota may produce metabolites, including N8-acetylspermidine, that could influence intestinal and systemic health. nih.gov

Table 2: Comparison of Fecal Metabolites in Elderly Research Cohorts

Metabolite Relative Abundance in Elderly-type Gut Microbiota (E-GM) vs. Adult-type (A-GM) Source
N8-Acetylspermidine ~2.0 times higher nih.gov
Choline ~1.7 times higher nih.gov
Trimethylamine (TMA) Significantly higher nih.gov
Propionic Acid ~1.4 times higher nih.gov
Cholic Acid Lower nih.gov
Taurocholic Acid Lower nih.gov

N8-acetylspermidine is excreted from cells, making its concentration in plasma a potential indicator of intracellular polyamine dynamics. nih.gov This has been explored in several research contexts, including rare genetic diseases and cardiovascular conditions.

In studies of Snyder-Robinson syndrome (SRS), a rare X-linked disorder caused by mutations in the spermine (B22157) synthase (SMS) gene, untargeted plasma metabolomics revealed significantly elevated levels of N8-acetylspermidine in affected individuals. researchgate.netuzh.chnih.gov The deficiency in the SMS enzyme leads to an accumulation of its substrate, spermidine, which is then increasingly catabolized into N8-acetylspermidine. researchgate.net This has led to the proposal of plasma N8-acetylspermidine as a potential novel biomarker for the diagnosis of SRS. researchgate.netuzh.chnih.gov

Similarly, in cardiovascular research, plasma N8-acetylspermidine has been investigated as a biomarker in ischemic cardiomyopathy (ICM). nih.govresearchgate.net Polyamines are involved in regulating cardiomyocyte apoptosis and autophagy during ischemic events. nih.gov Research has shown that patients with ICM have higher plasma levels of N8-acetylspermidine compared to patients with coronary artery disease but without ICM. nih.govresearchgate.net Furthermore, higher levels of N8-acetylspermidine were associated with increased mortality in patients with ICM, independent of other established cardiac biomarkers. nih.govresearchgate.net These findings underscore the utility of plasma N8-acetylspermidine as a systemic marker reflecting cellular stress and dysregulated polyamine metabolism in specific disease states. nih.gov

Advanced Research Methodologies for N8 Acetylspermidine Studies

Chemical Synthesis and Derivatization Techniques

The ability to chemically synthesize N8-acetylspermidine and its analogues is paramount for in-depth biological studies. These synthetic approaches provide the necessary tools to probe enzymatic mechanisms, develop inhibitors, and trace the metabolic fate of this compound.

The laboratory synthesis of N8-acetylspermidine dihydrochloride (B599025) has been a subject of chemical research, enabling the production of this key metabolite for various studies. hmdb.ca A common strategy involves the selective acetylation of spermidine (B129725). One documented method describes the dropwise addition of acetic anhydride (B1165640) in glacial acetic acid to a solution, followed by an overnight incubation at 25°C. sci-hub.se The resulting product is then evaporated to dryness, redissolved, and acidified to yield the dihydrochloride salt. sci-hub.se Another approach involves the use of protecting groups, such as the tert-butoxycarbonyl (Boc) group, to ensure acetylation occurs at the desired N8 position. nih.gov For instance, N,N'-Bis(tert-butoxycarbonyl)-7-[(3-aminopropyl)amino]heptan-2-one can be synthesized from a Weinreb amide precursor by reaction with methylmagnesium bromide. nih.gov Subsequent deprotection steps under acidic conditions yield the target compound as its dihydrochloride salt. nih.gov

To trace the metabolic fate of N8-acetylspermidine within biological systems, researchers have developed methods for synthesizing radiolabeled analogues. A key study involved the intravenous injection of [14C]spermidine into rats to investigate the in vivo formation of acetylated spermidine derivatives. nih.gov Following administration, various tissues were analyzed using high-performance liquid chromatography (HPLC) and thin-layer chromatography (TLC) to identify and quantify the radiolabeled metabolites. nih.gov This research demonstrated the presence of both [14C]-labeled N1- and N8-acetylspermidine in tissues, confirming their in vivo formation. nih.gov

Furthermore, the synthesis of deuterium-labeled analogues has been reported. sci-hub.se These stable isotope-labeled compounds, such as 1,1,3,3-2H4-N1-acetylspermidine hydrochloride, serve as valuable mechanistic probes for studying polyamine oxidizing enzymes. sci-hub.se The synthetic routes for these deuterated compounds often involve straightforward protection and deprotection steps. sci-hub.se

The design and synthesis of N8-acetylspermidine analogues are crucial for the development of inhibitors targeting the enzymes involved in its metabolism, particularly N8-acetylspermidine deacetylase. nih.govacs.org Researchers have synthesized a variety of analogues to probe the structure-activity relationship and identify potent inhibitors. nih.gov One approach involves modifying the acyl substituent, where it was found that larger acyl groups than acetyl diminish inhibitory potency due to steric hindrance. nih.gov

Another strategy focuses on replacing the N8 atom of the substrate with a CH2 group, resulting in a ketone analogue that exhibits significantly increased inhibitory potency. nih.gov For example, the ketone analogue 7-[N-(3-aminopropyl)amino]heptan-2-one (APAH) was found to have an apparent Ki of 0.18 µM, which is 60-fold lower than the apparent Km of N8-acetylspermidine for its deacetylase. nih.govnih.gov Further modifications, such as N1,N1-dimethyl and N1,N1-diethyl substitutions on this ketone scaffold, have yielded even more potent inhibitors. nih.gov

More recent efforts have focused on designing analogues that target the zinc ion in the active site of metalloenzymes like acetylpolyamine amidohydrolase (APAH) and histone deacetylase 10 (HDAC10). nih.govnih.gov These analogues often incorporate zinc-binding groups such as hydroxamates and trifluoromethylketones. nih.gov For instance, a hydroxamate analogue of N8-acetylspermidine demonstrated an IC50 value of 390 nM against APAH and an apparent Ki of 1 nM against mammalian N8-acetylspermidine deacetylase activity. nih.gov

The table below summarizes some of the synthesized N8-acetylspermidine analogues and their inhibitory activities.

AnalogueTarget EnzymeInhibitory Potency (Ki or IC50)Reference
7-[N-(3-aminopropyl)amino]heptan-2-one (APAH)N8-acetylspermidine deacetylase0.18 µM (Ki) nih.govnih.gov
N1,N1-dimethyl-7-[N-(3-aminopropyl)amino]heptan-2-oneN8-acetylspermidine deacetylase0.096 µM (Ki) nih.gov
N1,N1-diethyl-7-[N-(3-aminopropyl)amino]heptan-2-oneN8-acetylspermidine deacetylase0.10 µM (Ki) nih.gov
Hydroxamate analogueAcetylpolyamine amidohydrolase (APAH)390 nM (IC50) nih.gov
Trifluoromethylketone analogueAcetylpolyamine amidohydrolase (APAH)Mid-nanomolar range nih.gov

Biochemical and Enzymatic Characterization

The characterization of enzymes that metabolize N8-acetylspermidine is essential for understanding its biological function. This involves the use of in vitro assays and various analytical techniques to determine enzyme activity and kinetics.

In vitro assays are fundamental for measuring the activity of N8-acetylspermidine deacetylase and for screening potential inhibitors. nih.gov A common method involves using a cytosolic fraction from rat liver, which contains the deacetylase enzyme. nih.gov The assay measures the deacetylation of N8-acetylspermidine by monitoring the formation of the product, spermidine. nih.gov

More advanced assays have been developed to facilitate high-throughput screening. For instance, a fluorimetric assay has been described for measuring the activity of acetylpolyamine amidohydrolase (APAH), a bacterial enzyme with N8-acetylspermidine deacetylase activity. nih.gov This assay utilizes a fluorogenic substrate where deacetylation leads to a fluorescent signal. nih.gov Similarly, a fluorescent enzymatic conversion assay for HDAC10, a human polyamine deacetylase, has been developed using an aminocoumarin-labeled acetylspermidine derivative. chemrxiv.org

The inhibitory effects of various compounds on deacetylase activity are typically determined by measuring the reduction in product formation in the presence of the inhibitor. nih.gov Dixon plots are often used to determine the apparent Ki values of competitive inhibitors. nih.gov

Spectrophotometric and chromatographic methods are key to determining the kinetic parameters of N8-acetylspermidine deacetylase. The apparent Michaelis-Menten constant (Km) for N8-acetylspermidine has been determined using these techniques. In one study, the apparent Km of N8-acetylspermidine for the deacetylase in a rat liver cytosolic fraction was found to be 11.0 µM. nih.gov

High-performance liquid chromatography (HPLC) is a widely used chromatographic method for separating and quantifying the substrate (N8-acetylspermidine) and the product (spermidine) of the enzymatic reaction. nih.gov This technique allows for the precise measurement of reaction rates, which is essential for determining kinetic constants.

The table below presents key kinetic parameters for N8-acetylspermidine deacetylase.

Enzyme SourceSubstrateApparent KmReference
Rat liver cytosolic fractionN8-Acetylspermidine11.0 µM nih.gov

Cellular and Organismal Model Systems

Application of Mammalian Cell Lines in Polyamine Metabolism Studies

Mammalian cell lines are indispensable tools for investigating the intricacies of polyamine metabolism, including the role of N8-acetylspermidine. Cell lines such as HeLa and HCT116 have been instrumental in elucidating the function of enzymes involved in polyamine acetylation and deacetylation. nih.gov For instance, studies using these cells have shown that the cytosolic enzyme histone deacetylase 10 (HDAC10) is responsible for the deacetylation of N8-acetylspermidine back to spermidine. nih.gov This process is crucial for maintaining polyamine homeostasis, which is essential for cell growth and proliferation. nih.gov

Researchers often use chemical inhibitors to manipulate polyamine metabolism in cell culture. For example, α-difluoromethylornithine (DFMO) is an inhibitor of ornithine decarboxylase (ODC), a key enzyme in polyamine biosynthesis. nih.gov Treating cells with DFMO depletes intracellular polyamines, and the subsequent addition of extracellular N8-acetylspermidine can rescue cell growth, but only in cells with functional HDAC10. nih.gov This demonstrates the ability of cells to utilize external sources of acetylated polyamines. Furthermore, studies in HeLa cells have shown that inhibiting cytosolic deacetylation activity leads to an increase in N8-acetylspermidine levels without affecting acetylated histone levels, indicating a distinct polyamine deacetylase activity. nih.gov

Various cancer cell lines, including those from glioblastoma and neuroblastoma, have also been used to study polyamine catabolism. mdpi.com These studies help to understand how dysregulation of polyamine metabolism contributes to diseases like cancer.

Genetic Engineering Approaches (e.g., CRISPR/Cas9 Knockout) to Elucidate Function

The advent of genetic engineering technologies, particularly CRISPR/Cas9, has revolutionized the study of polyamine metabolism. By creating specific gene knockouts, researchers can precisely dissect the function of individual enzymes.

A prime example is the use of CRISPR/Cas9 to generate HDAC10-knockout (KO) cell lines in both HCT116 and HeLa cells. nih.gov These HDAC10-KO cells, when compared to their wild-type (WT) counterparts, exhibit a significant accumulation of intracellular N8-acetylspermidine. nih.gov This provides direct evidence for the role of HDAC10 as the primary N8-acetylspermidine deacetylase. nih.gov Furthermore, when these knockout cells are treated with DFMO to deplete polyamines, they are unable to convert supplemented N8-acetylspermidine into spermidine, leading to continued growth inhibition. nih.gov This contrasts with WT cells, where the supplementation rescues growth. nih.gov

These genetic manipulation techniques have been crucial in confirming the specific role of HDAC10 in polyamine homeostasis and its potential as a therapeutic target in diseases with dysregulated polyamine metabolism. nih.govresearchgate.net

Utilization of In Vivo Research Models (e.g., Drosophila melanogaster)

The fruit fly, Drosophila melanogaster, serves as a valuable in vivo model for studying polyamine metabolism due to the conservation of key metabolic enzymes between flies and humans. mdpi.com This model allows for the investigation of the systemic effects of polyamine dysregulation.

Drosophila has been used to study Snyder-Robinson syndrome (SRS), a genetic disorder caused by mutations in spermine (B22157) synthase, which leads to an accumulation of spermidine. jci.orgnih.gov While some studies have reported increased N8-acetylspermidine in the plasma of SRS patients, researchers were unable to detect this metabolite in SRS model flies. jci.orgnih.gov This highlights potential differences in polyamine metabolism between species or specific tissues.

Metabolomic studies in Drosophila have also identified N1,N8-diacetylspermidine as one of several metabolites that are significantly elevated during chronic sleep loss, suggesting a link between polyamine metabolism and neurological processes. biorxiv.org The ease of genetic manipulation in Drosophila makes it a powerful tool for exploring the function of genes involved in polyamine transport and metabolism in a whole-organism context. mdpi.com

Analytical Chemistry Techniques for Detection and Quantification

Accurate detection and quantification of N8-acetylspermidine and other polyamines are critical for understanding their roles in biological systems. Due to their low concentrations and polar nature, sophisticated analytical techniques are required.

High-Performance Liquid Chromatography (HPLC) with Various Detection Methods

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation and quantification of polyamines. To enhance sensitivity and selectivity, HPLC is often coupled with various detection methods, typically involving pre-column or post-column derivatization to make the polyamines detectable.

One common approach involves pre-column derivatization with reagents like dansyl chloride or 9-fluorenylmethyl chloroformate (FMOC), followed by fluorescence detection. tandfonline.comnih.gov This allows for the detection of picomole quantities of acetylspermidines. nih.gov A method using dansyl chloride derivatization has been successfully used to separate the isomers N1- and N8-acetylspermidine on a C18 column. nih.gov Another method utilizing FMOC derivatization allows for the detection of N8-acetylspermidine at femtomole levels. tandfonline.com

Post-column derivatization with reagents like o-phthaldialdehyde (OPA) coupled with fluorescence detection is another sensitive method. nih.gov This technique has been used for the simultaneous determination of various polyamines and their mono-acetylated derivatives, including N8-acetylspermidine, in tissue samples. nih.gov The sensitivity of this method can reach the picomole range. nih.gov

HPLC Method Derivatization Reagent Detection Method Sensitivity Reference
Pre-columnDansyl chlorideFluorescencePicomole nih.gov
Pre-column9-fluorenylmethyl chloroformate (FMOC)FluorescenceFemtomole tandfonline.com
Post-columno-Phthaldialdehyde (OPA)FluorescencePicomole nih.gov

Advanced Mass Spectrometry Platforms (LC-MS, CE-TOF-MS)

The coupling of liquid chromatography (LC) or capillary electrophoresis (CE) with mass spectrometry (MS) has become the gold standard for polyamine analysis due to its high sensitivity and specificity.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful tool for the quantitative analysis of N8-acetylspermidine in complex biological matrices like cell extracts and plasma. pacific.eduahajournals.org This method often involves a derivatization step to improve the chromatographic retention and ionization of the polyamines. pacific.edu For instance, an acetylation-derivatization method has been developed to analyze N8-acetylspermidine and spermidine, allowing for the study of N8-acetylspermidine deacetylase activity. pacific.edu High-resolution mass spectrometry platforms have been used to identify and quantify N8-acetylspermidine as a potential biomarker in conditions like ischemic cardiomyopathy. ahajournals.orgresearchgate.netnih.gov

Capillary electrophoresis-time-of-flight mass spectrometry (CE-TOF-MS) is another advanced platform used for the comprehensive analysis of metabolites, including polyamines.

The combination of these powerful analytical techniques allows for the precise measurement of N8-acetylspermidine, providing crucial data for understanding its physiological and pathological roles.

Analytical Platform Application Key Findings Reference
LC-MS/MSEnzyme activity studies in HeLa cellsDeveloped a method to measure N8-acetylspermidine deacetylase activity. pacific.edu
High-Resolution MSBiomarker discovery in plasmaIdentified elevated N8-acetylspermidine in ischemic cardiomyopathy. ahajournals.orgnih.gov
LC-MS/MSMetabolomic analysis in obese subjectsDetected gender-related differences in urinary N8-acetylspermidine. mdpi.com
LC-MSAnalysis of bacterial enzyme productsDetermined the ratio of N1- and N8-acetylspermidine produced by SpeG. mdpi.com

Immunoassays for Quantitative Measurement (e.g., ELISA)

Immunoassays, particularly the Enzyme-Linked Immunosorbent Assay (ELISA), represent a significant methodology for the quantitative measurement of N8-Acetylspermidine in biological samples. These assays offer a combination of sensitivity, specificity, and a high-throughput format suitable for both preclinical and clinical research. immusmol.com

The most common format for N8-Acetylspermidine quantification is the competitive ELISA. eaglebio.comeaglebio.com This method is based on the competition between the N8-Acetylspermidine present in the sample and a fixed amount of labeled N8-Acetylspermidine for a limited number of binding sites on a specific antibody. eaglebio.com

Principle of Competitive ELISA for N8-Acetylspermidine:

Plate Coating: The wells of a microtiter plate are coated with an antigen, which is N8-Acetylspermidine bound to a solid phase. eaglebio.comeaglebio.com

Competitive Binding: The biological sample (e.g., plasma, serum, cell culture supernatant), along with standards and controls, is added to the wells. immusmol.comeaglebio.com Subsequently, a specific anti-N8-Acetylspermidine antibody is added. The N8-Acetylspermidine in the sample and the antigen coated on the plate compete to bind to the antibody. eaglebio.comeaglebio.com

Washing: After an incubation period to allow the system to reach equilibrium, the wells are washed to remove any unbound antigen and free antigen-antiserum complexes. eaglebio.comeaglebio.com

Detection: A secondary antibody conjugated to an enzyme (like horseradish peroxidase, HRP) is added, which binds to the primary antibody captured on the plate. eaglebio.comeaglebio.com A substrate (e.g., TMB) is then introduced, and the enzyme catalyzes a reaction that produces a colorimetric signal. eaglebio.comeaglebio.com

Quantification: The intensity of the color is inversely proportional to the concentration of N8-Acetylspermidine in the original sample. A standard curve is generated using known concentrations of N8-Acetylspermidine, and this curve is used to calculate the concentration in the unknown samples by comparing their absorbance. eaglebio.comeaglebio.com

Commercially available ELISA kits for N8-Acetylspermidine have been developed and validated, demonstrating high sensitivity and specificity. immusmol.comimmusmol.com These kits are often compatible with various sample types, including plasma, serum, and cell culture supernatants, from any species. immusmol.com A key advantage is the requirement for a small sample volume, often as little as 20-50 microliters. immusmol.comeaglebio.com

Detailed Research Findings

Research has focused on validating these immunoassays against gold-standard analytical methods like Liquid Chromatography-Mass Spectrometry (LC/MS). One such study demonstrated a strong correlation (R² = 0.9865) between N8-Acetylspermidine concentrations measured by a competitive ELISA and LC/MS in human plasma samples, confirming the accuracy of the immunoassay. immusmol.com

The specificity of these assays is a critical parameter. Studies have shown no significant cross-reactivity with structurally related polyamines such as N1-Acetyl-Spermidine, Spermidine, Spermine, Ornithine, and Putrescine, which is crucial for accurate quantification. immusmol.com In a study developing monoclonal antibodies for diacetylpolyamines, the cross-reaction with N8-acetylspermidine in an assay for N(1),N(8)-diacetylspermidine was found to be as low as 0.6%, which was deemed insignificant for clinical use. nih.gov

The application of these ELISA kits has been noted in clinical research, for instance, in studying the role of polyamines in cardiovascular disease. In a study on ischemic cardiomyopathy, N8-Acetylspermidine levels were quantified in patient plasma, revealing significantly higher concentrations in patients with ischemic cardiomyopathy (median 10.39 nmol/L) compared to those with coronary artery disease but without the cardiomyopathy (median 8.29 nmol/L). nih.gov

Below are tables summarizing the typical performance characteristics of a commercially available N8-Acetylspermidine ELISA kit and the comparative data from a cross-validation study.

Table 1: Typical Performance Characteristics of an N8-Acetylspermidine ELISA Kit

ParameterSpecificationSource
Assay TypeCompetitive ELISA eaglebio.com
Sample TypesPlasma, Serum, Cell Culture Supernatant immusmol.comeaglebio.comimmusmol.com
Sample Volume≥ 20 µL immusmol.comeaglebio.com
Dynamic Range2.4 – 93.75 nM eaglebio.comimmusmol.com
Sensitivity0.5 nM eaglebio.comimmusmol.com
SpecificityNo significant cross-reactivity with N1-Acetyl-Spermidine, Spermidine, Spermine, Ornithine, Putrescine immusmol.com
Incubation TimeOvernight eaglebio.comimmusmol.com

Table 2: Cross-Validation of N8-Acetylspermidine Quantification Methods

MethodCorrelation with LC/MS (R²)Sample TypeFindingSource
Competitive ELISA0.9865Human PlasmaConfirms the accuracy of the immunoassay for quantitative measurement. immusmol.com

Future Research Trajectories and Unanswered Questions in N8 Acetylspermidine Biology

Elucidation of Undefined Acetyltransferases for Spermidine (B129725) N8-Acetylation

A significant gap in our understanding of polyamine metabolism is the definitive identification of the enzyme or enzymes responsible for the N8-acetylation of spermidine. While spermidine can be acetylated at either the N1 or N8 position by distinct enzymes, the specific acetyltransferase for the N8 position has yet to be conclusively determined. nih.govresearchgate.net In rat gliomas, increased formation of both N1- and N8-acetylspermidine suggests the activation of two separate enzymes. nih.gov The enzyme responsible for N8-acetylation in these cancer cells, while capable of acetylating histones, appears to be different from the nuclear enzyme due to its low affinity for putrescine. nih.gov

In the pathogenic amoeba Acanthamoeba culbertsoni, a cytosolic polyamine N-acetyltransferase has been identified that preferentially acetylates spermidine at the N8-position. nih.gov This enzyme, with a molecular mass of approximately 45 kDa, also acetylates spermine (B22157) and putrescine and is crucial for the production of 1,3-diaminopropane, a major polyamine in this organism. nih.gov However, the corresponding enzyme in mammalian cells remains elusive. Research has suggested that under conditions of spermine synthase (SMS) deficiency, as seen in Snyder-Robinson syndrome (SRS), the accumulation of spermidine may lead to its acetylation to N8-acetylspermidine by a yet-to-be-identified acetyltransferase. researchgate.net Further investigation is required to isolate and characterize the specific mammalian acetyltransferase(s) responsible for N8-acetylation, which will be critical for a complete understanding of polyamine pathway regulation.

Comprehensive Characterization of N8-Acetylspermidine Deacetylase Regulatory Mechanisms

The deacetylation of N8-acetylspermidine is a crucial step in the polyamine interconversion pathway, regenerating spermidine for various cellular processes. Histone deacetylase 10 (HDAC10) has been identified as the primary enzyme responsible for this specific reaction in the cytosol of eukaryotic cells. nih.govresearchgate.net Unlike other histone deacetylases, HDAC10 shows remarkable substrate specificity for N8-acetylspermidine and does not deacetylate N1-acetylspermidine or acetylated histones to any significant extent. nih.gov

The regulatory mechanisms governing HDAC10 activity and expression are an active area of investigation. Its upregulation in advanced-stage neuroblastoma is associated with a poor prognosis and an induction of autophagy, a cellular survival mechanism. nih.gov Inhibition of HDAC10 has been shown to suppress this autophagic response and increase the susceptibility of cancer cells to chemotherapeutic drugs. nih.gov The deacetylation reaction catalyzed by HDAC10 involves a catalytic dyad of histidine residues that act as general acid-base catalysts. researchgate.net The reaction is competitively inhibited by N1-acetylspermidine and other polyamines like spermidine, spermine, and putrescine. pacific.edu Future research should focus on further elucidating the upstream signaling pathways that regulate HDAC10 expression and activity in different cellular contexts and disease states. Understanding these regulatory networks could provide novel opportunities for therapeutic intervention.

Detailed Molecular Mechanisms of N8-Acetylspermidine Transport Across Biological Membranes

The transport of polyamines, including N8-acetylspermidine, across cellular and organellar membranes is a vital process for maintaining polyamine homeostasis. Acetylation of polyamines generally neutralizes their positive charge, which is thought to facilitate their transport across membranes. nih.gov Specifically, the N8-acetylation of spermidine in the nucleus is believed to enable its export to the cytoplasm. nih.gov

While the concept of a dedicated polyamine transport system (PTS) has been proposed, the specific transporters involved in N8-acetylspermidine flux are not fully characterized. nih.gov The P5B-ATPase has been identified as a polyamine transporter, and its structural analysis has provided insights into the mechanism of polyamine transport. escholarship.org However, the precise role of this and other transporters in the specific movement of N8-acetylspermidine remains to be determined. Research suggests that extracellular N8-acetylspermidine can be taken up by cells and, through deacetylation by HDAC10, serve as a source of spermidine to support cell proliferation, particularly under conditions of polyamine depletion. nih.gov A deeper understanding of the molecular machinery responsible for N8-acetylspermidine transport, including the identification and characterization of specific transporters and the elucidation of their regulatory mechanisms, is a key area for future investigation.

Integrative Omics Approaches to Map N8-Acetylspermidine Pathways and Interactomes

To gain a holistic understanding of the roles of N8-acetylspermidine in cellular physiology and pathology, integrative "omics" approaches are indispensable. nih.govnih.govresearchgate.net These strategies, which combine genomics, transcriptomics, proteomics, and metabolomics, can map the complex networks and interactions involving N8-acetylspermidine. nih.govnih.govresearchgate.net By analyzing large-scale datasets, researchers can identify novel genes, proteins, and metabolites associated with N8-acetylspermidine metabolism and signaling. nih.govnih.govresearchgate.net

Metabolomic studies have already identified N8-acetylspermidine as a potential biomarker for several conditions, including ischemic cardiomyopathy and certain cancers. ahajournals.orgmdpi.com For instance, in patients with ischemic cardiomyopathy, higher levels of circulating N8-acetylspermidine are associated with increased mortality. ahajournals.org Pathway enrichment analysis in these patients revealed a correlation between N8-acetylspermidine and the carnitine shuttle and saturated fatty acids β-oxidation pathways. ahajournals.org In the context of pancreatic cancer, N8-acetylspermidine has been identified as a potential cancer-associated fibroblast (CAF)-derived metabolite. mdpi.com

Future research should leverage multi-omics data to construct comprehensive interactome maps for N8-acetylspermidine. This will involve integrating data from different omics layers to understand the combined influence on biological processes. researchgate.net Such approaches will be crucial for elucidating the complex regulatory networks that govern N8-acetylspermidine homeostasis and its impact on cellular function in both health and disease.

Development of Novel Chemical Probes and Modulators for Polyamine Homeostasis Research

The development of specific and potent chemical probes and modulators is essential for dissecting the intricate pathways of polyamine metabolism and for validating potential drug targets. nih.govnih.gov These tools allow for the acute and controlled perturbation of specific enzymes or pathways, providing insights that can be complementary to genetic approaches. nih.gov

For the study of N8-acetylspermidine, there is a need for highly selective inhibitors of the yet-to-be-identified N8-acetyltransferase(s) and more refined modulators of HDAC10, the N8-acetylspermidine deacetylase. While some inhibitors of HDAC10 exist, their development and characterization are ongoing. nih.gov The design and synthesis of N8-acetylspermidine analogues have led to the discovery of potent inhibitors of bacterial acetylpolyamine amidohydrolase (APAH), a prokaryotic polyamine deacetylase. nih.gov Notably, a hydroxamate-containing analogue demonstrated nanomolar inhibitory potency against both APAH and mammalian N8-acetylspermidine deacetylase activity. nih.gov

Future efforts should focus on creating a diverse toolkit of chemical probes with well-defined mechanisms of action and selectivity profiles. This will include the development of probes that can differentiate between the various enzymes involved in polyamine acetylation and deacetylation. Such tools will be invaluable for in vitro and in vivo studies aimed at elucidating the precise functions of N8-acetylspermidine and for exploring the therapeutic potential of targeting its metabolic pathways. A cell-based assay has been developed that provides an inexpensive, high-throughput method for screening potential selective HDAC10 inhibitors. nih.gov

Exploring the Interconnection of N8-Acetylspermidine with Broader Metabolic Networks

N8-acetylspermidine metabolism is not an isolated pathway but is intricately connected with broader metabolic networks within the cell. Understanding these interconnections is crucial for a complete picture of its physiological and pathological roles.

Metabolomic analyses have begun to shed light on these connections. For example, in ischemic cardiomyopathy, levels of N8-acetylspermidine were found to be correlated with metabolites in the carnitine shuttle and saturated fatty acid β-oxidation pathways. ahajournals.org In the context of pancreatic cancer-associated fibroblasts, the detection of N8-acetylspermidine alongside putrescine suggests a link to ornithine metabolism and the urea (B33335) cycle. mdpi.comresearchgate.net

Future research should employ systems biology approaches to systematically map the metabolic networks that intersect with N8-acetylspermidine metabolism. This will involve tracing the metabolic fate of N8-acetylspermidine and its precursors and products, and identifying the key nodes of interaction with other pathways. For instance, the synthesis of N8-acetylspermidine requires acetyl-CoA, directly linking it to central carbon metabolism. A targeted correlation analysis of metabolites associated with N8-acetylspermidine has implicated pathways such as polyamine metabolism, methionine metabolism, and the urea cycle. researchgate.net A deeper investigation of these connections will likely reveal novel regulatory mechanisms and functional roles for N8-acetylspermidine in maintaining cellular homeostasis.

Investigating N8-Acetylspermidine in Emerging Research Areas

The significance of N8-acetylspermidine is expanding into new and exciting areas of research, including microbiome-host interactions and the mechanisms of aging. These emerging fields offer fertile ground for investigating the multifaceted roles of this polyamine metabolite.

Microbiome-Host Interactions: The gut microbiota is a significant source of polyamines, which can be absorbed by the host and influence physiological processes. nih.gov Recent studies suggest that certain gut microbial compositions can lead to elevated levels of fecal metabolites, including N8-acetylspermidine. nih.gov In elderly individuals with a gut microbiota composition associated with aging, higher levels of fecal N8-acetylspermidine were observed. nih.gov This metabolite, along with others, was shown to induce the expression of inflammatory cytokines in colon cancer cells in vitro, suggesting a potential role in promoting age-associated diseases like colorectal cancer. nih.gov Furthermore, in colorectal cancer patients undergoing neoadjuvant radiochemotherapy, serum levels of N8-acetylspermidine were altered, highlighting a potential interplay between the gut microbiome, polyamine metabolism, and treatment response. nih.gov

Aging Mechanisms: The role of polyamines in aging is a growing area of interest. N8-acetylspermidine has been identified as a metabolite that is elevated in the feces of elderly individuals with an "elderly-type" gut microbiota. nih.gov In vitro studies have shown that N8-acetylspermidine can promote the proliferation of colon cancer cells and inhibit cell death induced by chemotherapy, suggesting it could contribute to the progression of age-related cancers. nih.gov Further research is needed to elucidate the precise mechanisms by which N8-acetylspermidine influences the aging process and age-related pathologies.

Future investigations in these emerging areas will likely uncover novel functions for N8-acetylspermidine and its potential as a therapeutic target or biomarker for conditions related to gut dysbiosis and aging.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.